Enzymatic Substrate Affinity: Divergent Km Values for Two Decarboxylases Distinguish Cysteic Acid from Cysteine Sulfinic Acid and Glutamate
Cysteic acid exhibits distinct substrate affinity profiles for two key decarboxylases compared to cysteine sulfinic acid (CSA) and L-glutamate. For the specific taurine biosynthetic enzyme CADCase/CSADCase, cysteic acid and CSA show comparable high affinity (Km 0.22 mM vs 0.18 mM, respectively). However, for the more promiscuous GADCase, cysteic acid displays a Km of 5.4 mM—over 3-fold higher (weaker binding) than that of L-glutamate (Km 1.6 mM) but nearly identical to CSA (Km 5.2 mM) [1]. This differentiates cysteic acid as a selective substrate for the dedicated taurine-synthetic pathway while being a relatively poor substrate for the GABA-synthetic enzyme GADCase compared to its primary substrate glutamate.
| Evidence Dimension | Michaelis-Menten constant (Km) for enzymatic decarboxylation |
|---|---|
| Target Compound Data | Km = 0.22 mM (CADCase/CSADCase); Km = 5.4 mM (GADCase) |
| Comparator Or Baseline | L-Cysteine sulfinic acid: Km = 0.18 mM (CADCase/CSADCase), Km = 5.2 mM (GADCase); L-Glutamate: Km = 1.6 mM (GADCase), not a substrate for CADCase/CSADCase |
| Quantified Difference | CA vs CSA for CADCase/CSADCase: ΔKm = 0.04 mM (CA 1.2-fold higher). CA vs Glutamate for GADCase: ΔKm = 3.8 mM (CA 3.4-fold higher). GADCase cannot use glutamate as substrate for the taurine pathway. |
| Conditions | Purified bovine brain enzymes; pH 7.8; radiolabeled substrates (L-[1-14C]-cysteic acid and L-[1-14C]-cysteine sulfinic acid) |
Why This Matters
Researchers studying taurine biosynthesis require cysteic acid as the specific substrate for CADCase/CSADCase, as glutamate cannot be used, while GADCase selectivity studies demand cysteic acid to distinguish between taurine and GABA pathways.
- [1] Wu, J. Y. (1982). Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain. Proceedings of the National Academy of Sciences, 79(14), 4270-4274. View Source
